- Small molecules enhance functional O-mannosylation of Alpha-dystroglycanBioorganic & Medicinal Chemistry, 2015, 23(24), 7661-7670,
Cas no 952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt)

952234-36-5 structure
Nombre del producto:1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
Número CAS:952234-36-5
MF:C3H4ClN5O2S
Megavatios:209.614156723022
MDL:MFCD19705431
CID:654260
PubChem ID:23583982
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Imidazole-1-sulfonyl azide hydrochloride
- Imidazole-1-sulfonyl azide HCl,
- Imidazole-1-sulfonyl azide hydrochloride
- 1H-Imidazole-1-sulfonyl azide, HCl salt
- Imidazole-1-sulfonyl azide
- N-diazoimidazole-1-sulfonamide;hydrochloride
- XYURSCOGYWBRDR-UHFFFAOYSA-N
- BCP14462
- imidazole-1-sulfonylazide hydrochloride
- NE16545
- Y5117
- Q6003986
- Imidazole sulfony azide hydrochloride
- 1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
-
- MDL: MFCD19705431
- Renchi: 1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H
- Clave inchi: XYURSCOGYWBRDR-UHFFFAOYSA-N
- Sonrisas: Cl.[N-]=[N+]=NS(N1C=CN=C1)(=O)=O
Atributos calculados
- Calidad precisa: 208.977423g/mol
- Carga superficial: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Cuenta de enlace giratorio: 2
- Masa isotópica única: 208.977423g/mol
- Masa isotópica única: 208.977423g/mol
- Superficie del Polo topológico: 74.7Ų
- Recuento de átomos pesados: 12
- Complejidad: 273
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Recuento de unidades de unión covalente: 2
Propiedades experimentales
- Punto de fusión: 100-105 °C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Condiciones de almacenamiento:2-8°C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM327921-25g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 25g |
$550 | 2021-08-18 | |
eNovation Chemicals LLC | Y1001449-25g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95% | 25g |
$410 | 2024-08-02 | |
Enamine | EN300-112206-5.0g |
1H-imidazole-1-sulfonyl azide hydrochloride |
952234-36-5 | 95% | 5g |
$269.0 | 2023-04-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506866-500mg |
1H-Imidazole-1-sulphonyl azide hydrochloride, |
952234-36-5 | 500mg |
¥1015.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D954762-5g |
1H-Imidazole-1-sulfonyl azide hydrochloride |
952234-36-5 | 95% | 5g |
$100 | 2024-06-07 | |
Chemenu | CM327921-1000g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 1000g |
$10850 | 2021-08-18 | |
Fluorochem | 093939-1g |
Imidazole-1-sulfonylazide hydrochloride |
952234-36-5 | 95% | 1g |
£115.00 | 2022-03-01 | |
Apollo Scientific | OR301255-1g |
1H-Imidazole-1-sulphonyl azide hydrochloride |
952234-36-5 | 1g |
£212.00 | 2025-02-19 | ||
eNovation Chemicals LLC | Y1316392-5G |
1H-imidazole-1-sulfonyl azide hydrochloride |
952234-36-5 | 97% | 5g |
$90 | 2024-05-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506866-500 mg |
1H-Imidazole-1-sulphonyl azide hydrochloride, |
952234-36-5 | 500MG |
¥1,015.00 | 2023-07-11 |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; overnight, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Synthesis of Chiral Triazole-Based Halogen Bond DonorsSynthesis, 2019, 51(10), 2128-2135,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Referencia
- Synthesis of 1,2,3-Triazoles from Azide-Derivatized Aminocyclitols by Catalytic Diazo Transfer and CuAAC Click ChemistryEuropean Journal of Organic Chemistry, 2014, 2014(17), 3622-3636,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
Referencia
- Clickable Enzyme-Linked Immunosorbent AssayBiomacromolecules, 2011, 12(10), 3692-3697,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; rt; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
Referencia
- Enzymatic Macrocyclization of 1,2,3-Triazole Peptide MimeticsAngewandte Chemie, 2016, 55(19), 5842-5845,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Referencia
- "Click dipeptide": A novel stationary phase applied in two-dimensional liquid chromatographyJournal of Chromatography A, 2009, 1216(49), 8623-8629,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 16 h, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
Referencia
- Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12ACS Combinatorial Science, 2020, 22(3), 156-164,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 20 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
Referencia
- Design and synthesis of anti-cancer cyclopeptides containing triazole skeletonAmino Acids, 2014, 46(4), 1033-1046,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
Referencia
- An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide HydrochlorideOrganic Letters, 2007, 9(19), 3797-3800,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
Referencia
- Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent2008, , ,,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
Referencia
- A DNA-Encoded Chemical Library Incorporating Elements of Natural MacrocyclesAngewandte Chemie, 2019, 58(28), 9570-9574,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Thionyl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Referencia
- cAMP-modulated biomimetic ionic nanochannels based on a smart polymerJournal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(23), 3710-3715,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
Referencia
- Azide- and alkyne-functionalized α- and β3-amino acidsSynlett, 2012, 23(18), 2643-2646,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
Referencia
- A DNA-encoded macrocycle library that resembles natural macrocyclesChemRxiv, 2019, 1, 1-5,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 5 min, 0 °C; 18 h, 0 °C → rt; rt → 0 °C
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
Referencia
- Asymmetric Intramolecular Buchner Reaction: From High Stereoselectivity to Coexistence of Norcaradiene, Cycloheptatriene, and an Intermediate Form in the Solid StateOrganic Letters, 2021, 23(2), 300-304,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
Referencia
- Method for preparing a reactive coating for molecular immobilization using a UV-reactive monomer attached to a bicycloalkyne, European Patent Organization, , ,
Métodos de producción 17
Condiciones de reacción
Referencia
- Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptorsRSC Advances, 2019, 9(21), 11718-11721,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt; rt → 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
Referencia
- Preparation of peptides which can adopt a 310-helical conformation, United States, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
Referencia
- Stapling of a 310-Helix with Click ChemistryJournal of Organic Chemistry, 2011, 76(5), 1228-1238,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
Referencia
- The Application of Continuous Flow Technology for Organic Synthesis2008, , ,,
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Raw materials
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preparation Products
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Literatura relevante
-
Changhu Chu,Renhua Liu Chem. Soc. Rev. 2011 40 2177
-
Charlene Fernandez,Ifrodet Giorgees,Eva Goss,Jean-Paul Desaulniers Org. Biomol. Chem. 2023 21 2107
-
Jack C. Slootweg,Johan Kemmink,Rob M. J. Liskamp,Dirk T. S. Rijkers Org. Biomol. Chem. 2013 11 7486
-
Hongxue Huang,Yu Jin,Meiyun Xue,Long Yu,Qing Fu,Yanxiong Ke,Changhu Chu,Xinmiao Liang Chem. Commun. 2009 6973
-
Hongyue Guo,Changhu Chu,Yan Li,Bingcheng Yang,Xinmiao Liang Analyst 2011 136 5302
952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt) Productos relacionados
- 123202-66-4(1H-Benzimidazole, 1,1'-sulfonylbis-)
- 7189-69-7(1,1'-Sulfonyldiimidazole)
- 78162-58-0(1-(N,N-Dimethylsulfamoyl)-1H-imidazole)
- 489471-87-6(1,1'-Sulfonylbis(2-methyl-1H-imidazole))
- 952234-37-6(1H-Imidazole-1-sulfonyl azide)
- 3005-50-3(1-(1H-imidazole-1-sulfinyl)-1H-imidazole)
- 2228519-54-6(3-(4-chlorothiophen-2-yl)propane-1-thiol)
- 1806747-51-2(Ethyl 2-(bromomethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate)
- 868370-18-7(N-(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide)
- 538338-64-6(N-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-carbothioamide)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt

Pureza:99%/99%/99%/99%
Cantidad:25.0g/50.0g/100.0g/250.0g
Precio ($):166.0/278.0/500.0/1199.0